![molecular formula C16H9N3O2S2 B2806148 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 405924-32-5](/img/structure/B2806148.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one reacts with oxygen and nitrogen nucleophiles to give products with one of the 1,3-benzothiazol-2-ylsulfanyl groups displaced .Scientific Research Applications
- Research : A series of related compounds were synthesized and evaluated for anticonvulsant activity. Notably, 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15) demonstrated significant protection against seizures in mice .
- Application : Researchers have used QSAR to understand the relationship between synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives and their biological effects .
- In Situ Transformation :
Anticonvulsant Activity
Quantitative Structure-Activity Relationship (QSAR) Modeling
Synthetic Approaches
Molecular Docking Studies
Mechanism of Action
Target of Action
The compound’s primary targets are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.
Pharmacokinetics
The pharmacokinetic properties of the compound have been predicted through computational studies
Result of Action
The molecular and cellular effects of the compound’s action include changes in neuronal excitability and synaptic transmission . These changes can potentially reduce the frequency and severity of seizures, thereby alleviating the symptoms of epilepsy.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge . This property could be exploited to overcome the problematic displacement of chloride in certain chemical reactions . .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c20-9-10-14(18-13-7-3-4-8-19(13)15(10)21)23-16-17-11-5-1-2-6-12(11)22-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKOMMZSZESMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
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